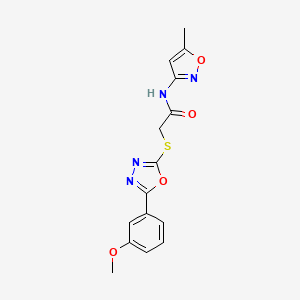

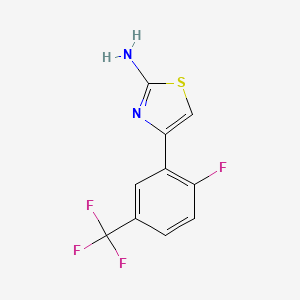

![molecular formula C18H24N2O5 B2636675 Benzyl (2-((octahydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)carbamate CAS No. 1902932-43-7](/img/structure/B2636675.png)

Benzyl (2-((octahydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Benzyl (2-((octahydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)carbamate” is a carbamate compound . Carbamates are useful protecting groups for amines and are essential for the synthesis of peptides . This molecule contains a total of 44 bonds, including 23 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 (thio-) carbamate (aliphatic), and 2 ethers (aliphatic) .

Synthesis Analysis

Carbamates can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group, which can be removed with strong acid (trifluoroacetic acid) or heat . The carboxybenzyl (CBz) group, which has a benzyl group, can be removed using catalytic hydrogenation (Pd-C, H2) .Molecular Structure Analysis

The molecule contains a total of 42 atoms; 21 Hydrogen atoms, 16 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms . It also contains a total of 44 bonds, including 23 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 (thio-) carbamate (aliphatic), and 2 ethers (aliphatic) .Chemical Reactions Analysis

The carboxybenzyl (CBz) group, which has a benzyl group, can be removed using catalytic hydrogenation (Pd-C, H2) . If multiple protecting groups are present on the same molecule, it’s useful to choose them such that they can each be removed under different sets of conditions (e.g., acidic, basic, hydrogenation) .Physical And Chemical Properties Analysis

The molecule contains a total of 42 atoms; 21 Hydrogen atoms, 16 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms . It also contains a total of 44 bonds, including 23 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 (thio-) carbamate (aliphatic), and 2 ethers (aliphatic) .科学的研究の応用

Synthesis and Characterization

- Benzyl {2-[(2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl} carbamate, similar in structure to your compound of interest, is used in the synthesis of peptides and their mimetics and conjugates (Hasan Küçükbay & Nesrin Buğday, 2014).

- Another study details the synthesis of benzyl N-(1,3-benzothiazol-2-yl)-N-benzylcarbamate from 2-aminobenzothiazole, along with its characterization using various techniques such as FT-IR, NMR, and X-ray diffraction (R. Kant, B. Maiti, & A. Agarwal, 2017).

Potential Therapeutic Uses

- A study on albendazole derivatives, structurally related to benzyl carbamates, demonstrated enhanced cytotoxicity against cancer cell lines, highlighting the potential of such compounds in cancer therapy (Yunjie Zhao et al., 2010).

- In another research, novel cholinesterase inhibitors were synthesized, including compounds structurally similar to benzyl carbamates, showing potential in treating neurodegenerative diseases (J. Kos et al., 2021).

Analytical Techniques

- High-performance liquid chromatography was used to determine mebendazole, a drug structurally related to benzyl carbamates, highlighting the importance of analytical methods in studying such compounds (Z. Al-Kurdi et al., 1999).

作用機序

将来の方向性

The use of carbamates as protecting groups for amines in peptide synthesis is a well-established practice in organic chemistry . Future research may focus on developing new carbamate protecting groups that can be installed and removed under even milder conditions, or that offer greater selectivity in complex syntheses. Additionally, the development of environmentally friendly methods for the installation and removal of these protecting groups is an important area of future research.

特性

IUPAC Name |

benzyl N-[2-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-ylamino)-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5/c21-17(11-19-18(22)25-12-13-4-2-1-3-5-13)20-14-6-7-15-16(10-14)24-9-8-23-15/h1-5,14-16H,6-12H2,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRLWTOKNSWFCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1NC(=O)CNC(=O)OCC3=CC=CC=C3)OCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

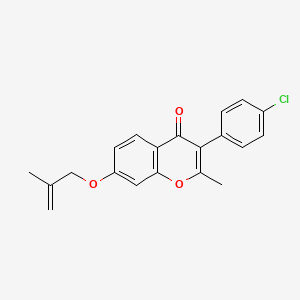

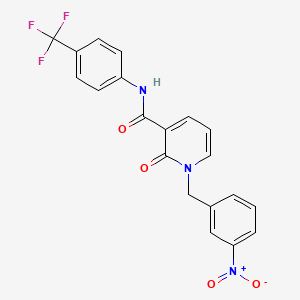

![(5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-sulfanyl-1,3-thiazol-4(5H)-one](/img/structure/B2636596.png)

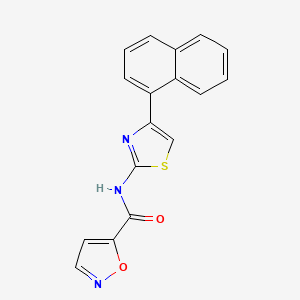

![2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide](/img/structure/B2636599.png)

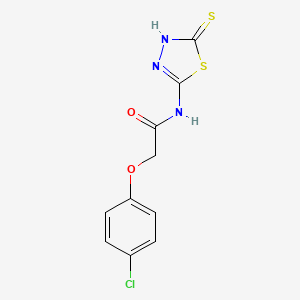

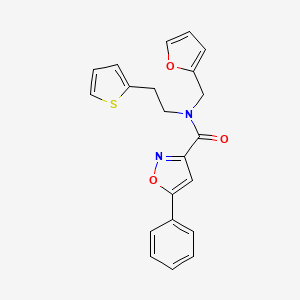

![2-(4-chlorophenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2636600.png)

![5-Phenyl-4,5-dihydrothieno[2,3-d]pyridazine](/img/structure/B2636602.png)

![2-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide hydrochloride](/img/structure/B2636604.png)

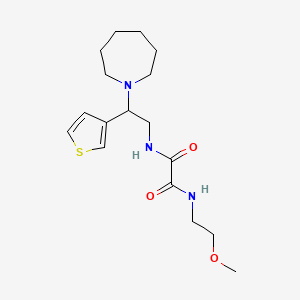

![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2636614.png)